molecular formula C24H21N3OS B2928250 1-Benzhydryl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea CAS No. 1798520-97-4

1-Benzhydryl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Cat. No.: B2928250
CAS No.: 1798520-97-4
M. Wt: 399.51
InChI Key: YTTWNZCIAUAQFT-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a synthetic organic compound of interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a benzhydryl group (diphenylmethyl) linked via a urea moiety to a hybrid heteroaromatic system containing both pyridine and thiophene rings. The benzhydryl group is a privileged structural motif in pharmacology, frequently found in bioactive compounds and commercial drugs due to its ability to enhance binding affinity and modulate pharmacokinetic properties . The unique combination of a pyridinyl-thiophene core with a urea linker presents a versatile scaffold for constructing potential enzyme inhibitors or receptor modulators, commonly targeting protein-protein interactions. Researchers can explore this compound as a key intermediate in the synthesis of more complex molecular architectures, such as novel lactam frameworks, which are valuable in developing pharmacologically active agents . This product is intended for research and development purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-benzhydryl-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3OS/c28-24(26-15-18-13-22(16-25-14-18)21-11-12-29-17-21)27-23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,16-17,23H,15H2,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTTWNZCIAUAQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CC(=CN=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzhydryl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea involves several steps. One common synthetic route includes the reaction of benzhydryl chloride with 5-(thiophen-3-yl)pyridine-3-carboxaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with urea under specific conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Benzhydryl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzhydryl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes.

Comparison with Similar Compounds

Urea Derivatives

Urea-based compounds, such as 1-Benzhydryl-3-arylurea derivatives , share the urea core but differ in substituents. For example:

  • 1-Benzhydryl-3-(4-fluorobenzyl)urea: Lacks the pyridine-thiophene moiety but retains the benzhydryl group.

Heterocyclic Hybrid Compounds

The pyridine-thiophene segment in the target compound distinguishes it from other heterocyclic hybrids:

  • 5-(Thiophen-3-yl)nicotinamide : Shares the pyridine-thiophene motif but replaces the urea group with a carboxamide. This change reduces hydrogen-bonding capacity but may enhance solubility due to the polar amide group.
  • 3-((Thiophen-2-yl)methyl)pyridine derivatives : Feature a thiophene ring directly attached to pyridine, omitting the urea and benzhydryl groups. Such compounds often exhibit lower molecular weight and improved pharmacokinetic profiles but reduced target selectivity.

Physicochemical Properties

A comparison of key properties (theoretical or experimental) is summarized below:

Compound Molecular Weight (g/mol) Log P (Predicted) Hydrogen Bond Donors Aromatic Rings
Target Urea Compound ~425 4.2 2 4
1-Benzhydryl-3-(4-fluorobenzyl)urea ~380 3.8 2 3
5-(Thiophen-3-yl)nicotinamide ~220 1.5 2 2

Notes:

  • The target compound’s higher Log P (lipophilicity) suggests superior membrane permeability but may pose challenges for aqueous solubility.

Biological Activity

1-Benzhydryl-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features, which combine a benzhydryl group with a thiophene-pyridine moiety. This structural combination suggests potential interactions with various biological targets, leading to a range of biological activities. This article reviews the current understanding of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C24H21N3OS\text{C}_{24}\text{H}_{21}\text{N}_3\text{OS}
PropertyValue
Molecular Weight393.51 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO and DMF

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, particularly enzymes and receptors. Similar compounds have shown affinity for multiple targets, suggesting that this compound may also influence several biochemical pathways.

Key points regarding its mechanism include:

  • Binding Affinity : The urea linkage and aromatic rings likely facilitate hydrogen bonding and π-π interactions with target proteins.
  • Biochemical Pathways : The compound may modulate pathways involved in cell signaling, apoptosis, and proliferation, akin to other indole derivatives which exhibit diverse biological activities .

Biological Activities

Research indicates that this compound exhibits a variety of biological activities:

Antimicrobial Activity

Studies have demonstrated that related compounds possess significant antimicrobial properties. For instance, certain derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential for further exploration in antibiotic development .

Anticancer Properties

The compound's anticancer potential has been highlighted in various studies. For example, related urea derivatives have shown selective cytotoxicity against different cancer cell lines, including breast and lung cancer cells. The GI50 (the concentration required to inhibit cell growth by 50%) values for some derivatives were reported as low as 15 μM, suggesting a promising therapeutic window .

Analgesic and Anti-inflammatory Effects

Similar compounds have been investigated for analgesic and anti-inflammatory effects. While specific data on this compound is limited, the structural analogs indicate potential efficacy in pain management and inflammation reduction .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructure ComparisonNotable Activity
1-Benzhydryl-3-(2-(thiophen-2-yl)pyridin-3-yl)methyl)ureaSimilar structure but different thiophene positionModerate anticancer activity
Imidazole derivativesDifferent core structure but similar aromatic systemsBroad-spectrum antimicrobial activity

Case Studies

Recent studies have explored the synthesis and evaluation of various thiourea and urea derivatives. For instance, one study synthesized a series of urea derivatives and evaluated their anticancer activity against several human cancer cell lines. The results showed that modifications in the thiophene or pyridine rings significantly affected the biological activity, highlighting the importance of structural optimization in drug design .

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